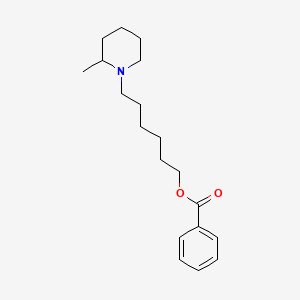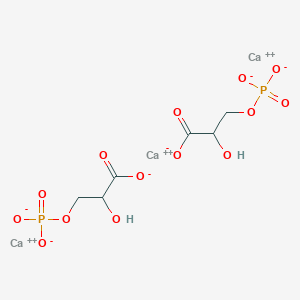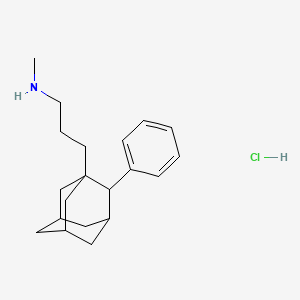
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride is a complex organic compound belonging to the class of fused 1,5-naphthyridines. These compounds are known for their versatile applications in synthetic organic chemistry and medicinal chemistry due to their wide range of biological activities .
Vorbereitungsmethoden
The synthesis of N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride involves several steps. One common synthetic route includes the Friedländer reaction, which is a classical method for constructing the 1,5-naphthyridine scaffold. Other methods include the Skraup synthesis, Semmler-Wolff reaction, and hetero-Diels-Alder reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Medicine: Due to its cytotoxic properties, it is being investigated for its potential use in chemotherapy.
Industry: It is used in the development of new materials with specific optical properties.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting topoisomerase I, an enzyme crucial for DNA replication. By binding to the enzyme, it prevents the relaxation of supercoiled DNA, thereby inhibiting cell division and leading to cell death. This mechanism is particularly useful in targeting rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other fused 1,5-naphthyridines such as 7-chloro-2-methoxy-5-phenyl-3H-1,4-benzodiazepine. Compared to these compounds, N-(3-((7-Chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)phenyl)acetamide monohydrochloride exhibits unique properties such as higher cytotoxicity and better binding affinity to DNA .
Eigenschaften
CAS-Nummer |
66748-28-5 |
|---|---|
Molekularformel |
C21H18Cl2N4O2 |
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
N-[3-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C21H17ClN4O2.ClH/c1-12(27)23-14-4-3-5-15(11-14)24-20-16-7-6-13(22)10-18(16)25-17-8-9-19(28-2)26-21(17)20;/h3-11H,1-2H3,(H,23,27)(H,24,25);1H |
InChI-Schlüssel |
CJGRPJLIJGFRGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=C3C(=NC4=C2C=CC(=C4)Cl)C=CC(=N3)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester](/img/structure/B13764528.png)

![8-Nitrotetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13764539.png)
![Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B13764542.png)

![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)





